![molecular formula C21H15IN4O2 B2651718 2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921866-47-9](/img/structure/B2651718.png)
2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide” is a complex organic molecule that contains an iodine atom, a pyridopyrimidinone ring, and a benzamide group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 2-arylamino-6-methylnicotinonitriles can react with acetic anhydride or benzoyl chloride to give N-acyl-2-arylamino-6-methylnicotinonitriles .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The iodine atom, the pyridopyrimidinone ring, and the benzamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The iodine atom could potentially undergo substitution reactions, while the pyridopyrimidinone ring and the benzamide group could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of an iodine atom could increase its molecular weight and potentially its boiling point . The pyridopyrimidinone ring and the benzamide group could also influence its solubility, reactivity, and other properties .科学的研究の応用
Scintigraphic Detection and Imaging Applications
Iodinated benzamides have been explored for their utility in scintigraphic imaging techniques, particularly for detecting melanoma metastases and assessing dopamine receptor activity in various neurological conditions. These compounds, including iodine-123 labeled benzamides, have shown promise in detecting cutaneous lesions, pathologic lymph nodes, and metastases in organs such as the lungs and liver. Their applications extend to imaging of primary breast tumors and ocular melanoma, highlighting their potential in oncological diagnostics (Maffioli et al., 1994; Caveliers et al., 2002; Everaert et al., 1997).
Dopamine D2 Receptor Antagonist Studies
The exploration of iodinated benzamide derivatives has also been instrumental in the study of dopamine D2 receptors, crucial for understanding and treating various neuropsychiatric disorders. These studies involve both the direct imaging of dopamine receptors in living human brains and assessing the biodistribution and dosimetry of these compounds in humans. Such research provides insights into the functioning of the dopaminergic system and aids in the development of diagnostic and therapeutic strategies for conditions like Parkinson's disease and schizophrenia (Votaw et al., 1995; Tatsch et al., 1991).
Investigations into Neuropsychiatric and Ocular Conditions
Further applications of iodinated benzamides and related compounds are found in the research into various neuropsychiatric conditions and ocular diseases. These studies utilize the unique properties of iodinated benzamides to investigate the pathophysiology of diseases and assess potential therapeutic agents. This includes evaluating the effects of novel drugs on aqueous humor dynamics in the eye, highlighting the versatility of these compounds in biomedical research (Toris et al., 1993).
特性
IUPAC Name |
2-iodo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN4O2/c1-13-24-19-17(6-4-12-23-19)21(28)26(13)15-10-8-14(9-11-15)25-20(27)16-5-2-3-7-18(16)22/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYUGBNNIJALNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

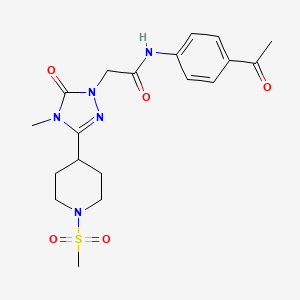
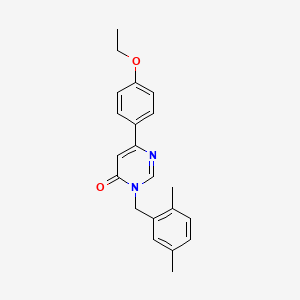
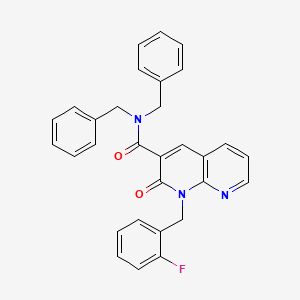
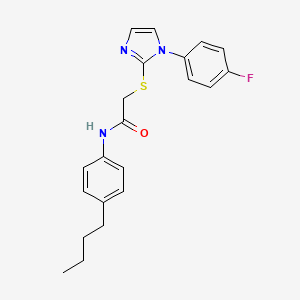
![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)
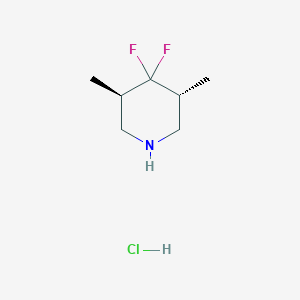
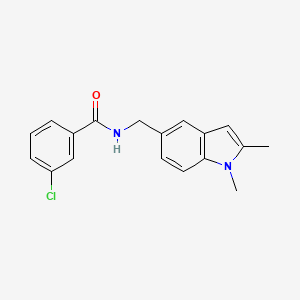
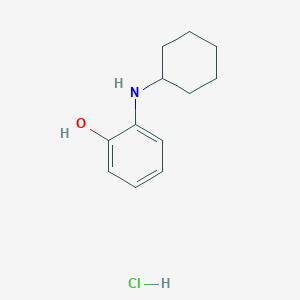


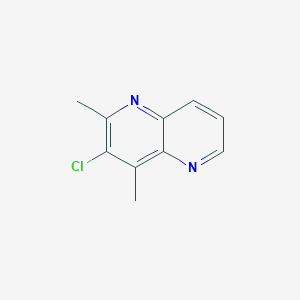
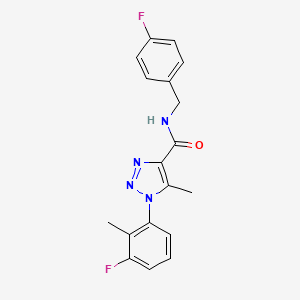

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)